![molecular formula C12H14O2 B13950954 2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)
2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a phenyl group with a propenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane typically involves the reaction of 2-(2-propen-1-yl)phenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring. The reaction conditions generally include refluxing the reactants in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Saturated dioxolane derivatives.
Substitution: Alkylated or acylated phenyl derivatives.
Scientific Research Applications
2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its reactive dioxolane ring.
Mechanism of Action
The mechanism by which 2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(2-propenyl)-, acetate: Similar in structure but contains a methoxy group and an acetate ester.
1-Phenylprop-2-en-1-one: Contains a propenyl group attached to a phenyl ring but lacks the dioxolane ring.
2-Phenyl-2-propanol: Contains a phenyl group and a hydroxyl group but lacks the propenyl and dioxolane moieties.
Uniqueness
2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane is unique due to the presence of both a dioxolane ring and a propenyl group, which confer distinct chemical reactivity and potential applications. The combination of these structural features makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(2-prop-2-enylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H14O2/c1-2-5-10-6-3-4-7-11(10)12-13-8-9-14-12/h2-4,6-7,12H,1,5,8-9H2 |
InChI Key |
AKXIFXQIIIAORH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


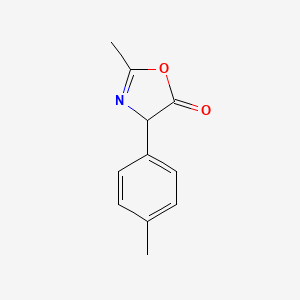
![1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)
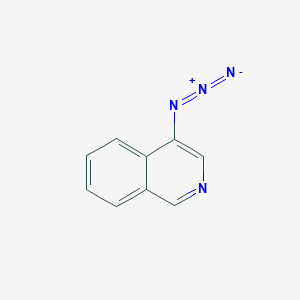
![1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-](/img/structure/B13950892.png)

![2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13950899.png)

![Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-](/img/structure/B13950910.png)
![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate](/img/structure/B13950916.png)
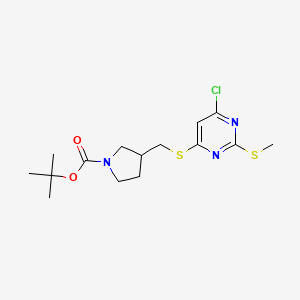
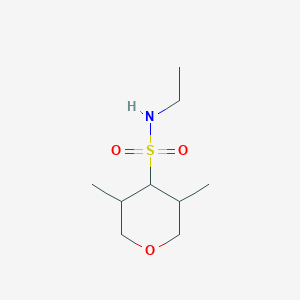
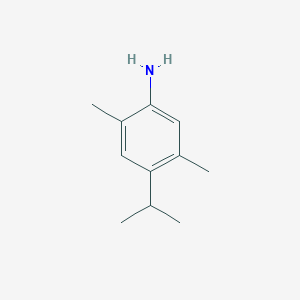
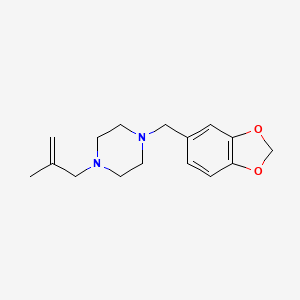
![2-(2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13950960.png)
